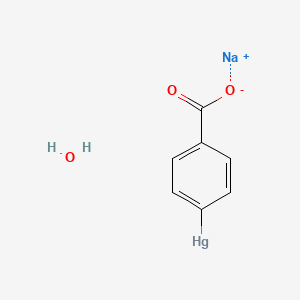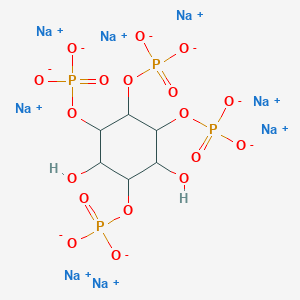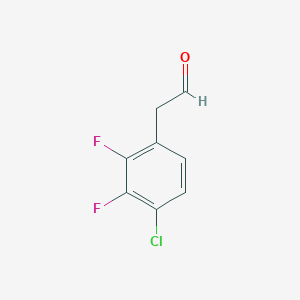![molecular formula C44H41NO8 B13397413 Fmoc-[Fmoc-Hmb]-Leu-OH](/img/structure/B13397413.png)
Fmoc-[Fmoc-Hmb]-Leu-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-[Fmoc-Hmb]-Leu-OH is a compound used in peptide synthesis, particularly in the field of solid-phase peptide synthesis (SPPS). The compound consists of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a hydroxymethylbenzoyl (Hmb) group, and a leucine (Leu) residue. This combination is designed to facilitate the synthesis of peptides by protecting the amino group and enhancing the stability of the peptide chain during synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-[Fmoc-Hmb]-Leu-OH typically involves the following steps:
Protection of the Amino Group: The amino group of leucine is protected using the Fmoc group. This is achieved by reacting leucine with Fmoc chloride in the presence of a base such as diisopropylethylamine (DIPEA).
Attachment of the Hmb Group: The hydroxymethylbenzoyl group is introduced by reacting the Fmoc-protected leucine with Hmb chloride.
Final Fmoc Protection: The final Fmoc group is added to the compound to protect the newly formed peptide bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of high-quality reagents and solvents is crucial to maintain the integrity of the compound.
化学反应分析
Types of Reactions
Fmoc-[Fmoc-Hmb]-Leu-OH undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further peptide coupling.
Coupling Reactions: The free amino group can react with activated carboxyl groups of other amino acids to form peptide bonds.
Cleavage: The compound can be cleaved from the solid support using trifluoroacetic acid (TFA), which also removes side-chain protecting groups.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: Carbodiimides such as HBTU or HATU in the presence of bases like DIPEA.
Cleavage: TFA with scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, depending on the amino acids used in the synthesis.
科学研究应用
Fmoc-[Fmoc-Hmb]-Leu-OH is widely used in scientific research, particularly in the following areas:
Chemistry: It is used in the synthesis of complex peptides and proteins, enabling the study of their structure and function.
Biology: The compound is used to create peptides for studying biological processes, such as enzyme-substrate interactions and protein-protein interactions.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of synthetic peptides for various industrial applications, including cosmetics and food additives.
作用机制
The mechanism of action of Fmoc-[Fmoc-Hmb]-Leu-OH involves the protection and deprotection of amino groups during peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, while the Hmb group enhances the stability of the peptide chain. The compound facilitates the stepwise assembly of peptides on a solid support, allowing for the efficient synthesis of complex peptide sequences.
相似化合物的比较
Similar Compounds
Fmoc-Leu-OH: Lacks the Hmb group, making it less stable during synthesis.
Boc-Leu-OH: Uses a tert-butyloxycarbonyl (Boc) protecting group instead of Fmoc, which is removed under acidic conditions rather than basic conditions.
Cbz-Leu-OH: Uses a carbobenzoxy (Cbz) protecting group, which requires hydrogenolysis for removal.
Uniqueness
Fmoc-[Fmoc-Hmb]-Leu-OH is unique due to the presence of both the Fmoc and Hmb groups. The Fmoc group provides efficient protection and deprotection under mild conditions, while the Hmb group enhances the stability of the peptide chain, reducing side reactions and improving overall yield and purity.
属性
分子式 |
C44H41NO8 |
|---|---|
分子量 |
711.8 g/mol |
IUPAC 名称 |
2-[9H-fluoren-9-ylmethoxycarbonyl-[[2-(9H-fluoren-9-ylmethoxycarbonyloxy)-4-methoxyphenyl]methyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C44H41NO8/c1-27(2)22-40(42(46)47)45(43(48)51-25-38-34-16-8-4-12-30(34)31-13-5-9-17-35(31)38)24-28-20-21-29(50-3)23-41(28)53-44(49)52-26-39-36-18-10-6-14-32(36)33-15-7-11-19-37(33)39/h4-21,23,27,38-40H,22,24-26H2,1-3H3,(H,46,47) |
InChI 键 |
ZFZVDKKVQNKRCW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(C(=O)O)N(CC1=C(C=C(C=C1)OC)OC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[[2-[2-(aminomethyl)phenyl]acetyl]amino]-3-[[1-(carboxymethyl)tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13397333.png)

![2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-prop-2-ynylacetamide](/img/structure/B13397341.png)

![[(1S,2S,4R,6S,8S,11R,12S,14S,16R,17S)-2,17-dimethyl-5,15-dioxahexacyclo[9.8.0.02,8.04,6.012,17.014,16]nonadecan-16-yl] acetate](/img/structure/B13397355.png)


![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl]-4-(trifluoromethyl)piperidine](/img/structure/B13397374.png)
![4-(dimethylamino)-7-fluoro-1,10,11,12a-tetrahydroxy-3,12-dioxo-9-[(2-pyrrolidin-1-ylacetyl)amino]-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dihydrochloride](/img/structure/B13397384.png)
![1-[2-(4-Bromophenyl)benzo[d]imidazo[2,1-b]thiazol-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13397394.png)

![(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-3-yl)amino]propanoic acid](/img/structure/B13397405.png)


